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Compound of Interest

Compound Name: NEP-IN-2

Cat. No.: B15575721

Disclaimer: The compound "NEP-IN-2" is not found in publicly available chemical databases or
scientific literature. This guide provides a comprehensive overview of the well-characterized
and clinically significant neprilysin inhibitor, Sacubitril (AHU-377), and its active metabolite,
Sacubitrilat (LBQ657). It is presumed that "NEP-IN-2" is a closely related neprilysin inhibitor,
and the information presented here on its mechanism of action, experimental characterization,
and relevant signaling pathways will be highly applicable.

This technical guide is intended for researchers, scientists, and drug development
professionals, providing detailed information on the physiochemical properties, experimental
protocols, and biological context of Sacubitril and its active form.

Core Physiochemical Properties

The physiochemical properties of the prodrug Sacubitril and its active metabolite Sacubitrilat
are summarized below. These properties are crucial for understanding the compound's
behavior in biological systems and for the development of analytical methods.
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Sacubitrilat (Active

Propert Sacubitril (Prodru
S ( 9) Metabolite)
4-[[(2S,4R)-5-ethoxy-4-methyl-
[[( : g " (2ras) 43
5-oxo0-1-(4- )
carboxypropanoylamino)-2-
IUPAC Name phenylphenyl)pentan-2-
i ] methyl-5-(4-
ylJamino]-4-oxobutanoic ) )
) phenylphenyl)pentanoic acid[2]
acid[1]
Synonyms AHU-377, AHU377[3] LBQ657, LBQ-657[2]
CAS Number 149709-62-6[1][3][4] 149709-44-4[2]

Molecular Formula

C24H2oNOs[1][4][5]

C22H25NOs[2]

Molecular Weight 411.49 g/mol [1][3][5] 383.44 g/mol [2]
Appearance Light yellow oil[3] Data not readily available
N Soluble in DMSO (= 100 Soluble in DMSO (>100
Solubility
mg/mL)[5] mg/mL)[6]
Melting Point Data not readily available Data not readily available
pKa Data not readily available Data not readily available

Mechanism of Action and Signhaling Pathways

Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active metabolite,

Sacubitrilat. Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible

for the degradation of several vasoactive peptides.

Inhibition of Neprilysin and Potentiation of Natriuretic

Peptide Signaling

Neprilysin (NEP) is a key enzyme that breaks down natriuretic peptides, including atrial

natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides are released in

response to cardiac stress and exert beneficial cardiovascular effects by activating guanylate

cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated
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cGMP levels promote vasodilation, natriuresis (sodium excretion), and diuresis (water
excretion), thereby reducing blood pressure and cardiac workload.

By inhibiting neprilysin, Sacubitrilat prevents the degradation of natriuretic peptides, leading to
their increased bioavailability and enhanced activation of the natriuretic peptide signaling
pathway.
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Mechanism of Neprilysin Inhibition by Sacubitrilat.

Interaction with the Renin-Angiotensin-Aldosterone
System (RAAS)

Neprilysin also degrades other vasoactive peptides, including angiotensin | and Il. Therefore,
inhibition of neprilysin alone can lead to an increase in angiotensin Il levels, which would
counteract the beneficial effects of natriuretic peptide enhancement through vasoconstriction
and aldosterone release. To address this, Sacubitril is co-formulated with an angiotensin |l
receptor blocker (ARB), typically valsartan. This dual-action approach ensures that while
natriuretic peptide levels are increased, the potentially detrimental effects of RAAS activation
are simultaneously blocked.
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Dual Action of Sacubitril/Valsartan on RAAS and Neprilysin.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification,
and characterization of Sacubitril. These are based on published synthetic routes and standard
analytical techniques.

Synthesis of Sacubitril

The synthesis of Sacubitril is a multi-step process. A representative synthetic scheme is
outlined below, followed by a generalized laboratory procedure.
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General Workflow for Sacubitril Synthesis.

Step 1: Preparation of the Amine Intermediate

A key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, can
be synthesized from a suitable chiral starting material, such as D-tyrosine derivatives or
pyroglutamic acid.[7] The synthesis often involves multiple steps, including the introduction of
the biphenyl moiety via a Suzuki coupling reaction and stereoselective reduction to establish
the correct stereochemistry.[7]

Step 2: Coupling with Succinic Anhydride

The amine intermediate is then reacted with succinic anhydride to form the final Sacubitril
molecule.

e Reaction: The amine intermediate is dissolved in a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran).

e Succinic anhydride is added to the solution, often in the presence of a non-nucleophilic base
(e.g., triethylamine or pyridine) to neutralize the carboxylic acid formed during the reaction.

e The reaction mixture is stirred at room temperature until completion, which can be monitored
by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

o Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous
solution (e.g., 1N HCI) to remove the base and any unreacted amine, followed by a brine
wash. The organic layer is then dried over an anhydrous salt (e.g., MgSOa4 or Na2SOa4) and
the solvent is removed under reduced pressure.
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o Chromatography: The crude product is purified by column chromatography on silica gel. A
gradient of ethyl acetate in hexanes is commonly used as the eluent to isolate the pure
Sacubitril.

Characterization

The identity and purity of the synthesized Sacubitril are confirmed using a combination of
spectroscopic and chromatographic techniques.

o High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used
to determine the purity of the final compound. A C18 column with a mobile phase consisting
of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic
acid or formic acid) is typically employed.[8]

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to
confirm the molecular weight of Sacubitril. The expected [M+H]* or [M+Na]* ion is observed.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the chemical structure of Sacubitril. The chemical shifts, coupling constants,
and integration of the peaks in the H NMR spectrum, along with the chemical shifts in the
13C NMR spectrum, should be consistent with the expected structure.

This comprehensive guide provides a detailed overview of the physiochemical properties,
mechanism of action, and experimental protocols related to the neprilysin inhibitor Sacubitril.
While the specific compound "NEP-IN-2" remains unidentified in public domains, the
information presented here serves as a robust foundation for researchers and professionals
working with this class of inhibitors. The detailed methodologies and pathway diagrams offer a
practical framework for the synthesis, characterization, and biological investigation of novel
neprilysin inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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